9-(4-Tert-butylphenyl)anthracene chemical structure and properties
9-(4-Tert-butylphenyl)anthracene chemical structure and properties
An In-depth Technical Guide to 9-(4-Tert-butylphenyl)anthracene
Introduction: The Strategic Design of a Luminescent Workhorse
Within the field of organic electronics, anthracene and its derivatives represent a foundational class of blue-emitting chromophores. The parent molecule, anthracene, while historically significant, possesses photophysical limitations in the solid state that curtail its performance in modern devices. This guide focuses on a strategically modified derivative, 9-(4-Tert-butylphenyl)anthracene , a molecule engineered to overcome these intrinsic limitations.
The core innovation of this molecule lies in its specific substitution pattern: a bulky tert-butyl group positioned on a phenyl ring at the 9-position of the anthracene core. This is not a trivial alteration. The introduction of this sterically demanding group is a deliberate design choice aimed at disrupting intermolecular π-π stacking.[1][2] This disruption is critical for preventing aggregation-caused quenching (ACQ) in the solid state, thereby unlocking high photoluminescence quantum yields—a prerequisite for efficient organic light-emitting diodes (OLEDs).[3]
This document serves as a technical resource for researchers, materials scientists, and professionals in drug development. It provides a detailed examination of the chemical structure, core physicochemical properties, validated synthesis protocols, and key applications of 9-(4-tert-butylphenyl)anthracene, grounding all claims in established scientific principles and methodologies.
Molecular Architecture and Physicochemical Profile
The formal IUPAC name for this compound is 9-(4-(tert-butyl)phenyl)anthracene . Its structure consists of a planar, three-ring anthracene system bonded to a phenyl group at the C9 position. This phenyl group is, in turn, substituted at its para-position (C4') with a tert-butyl group.
A critical feature of this architecture is the dihedral angle between the anthracene and the phenyl planes. Due to steric hindrance, these two aromatic systems are not coplanar; instead, they adopt a twisted conformation.[4] This twisted structure further inhibits close packing in the solid state, enhancing the material's ability to form stable amorphous films and contributing to its excellent luminescent properties.[2]
Table 1: Key Physicochemical Properties of 9-(4-Tert-butylphenyl)anthracene and Related Structures
| Property | Value | Source |
| Molecular Formula | C₂₈H₃₀ | [5] |
| Molecular Weight | 366.54 g/mol | [5] |
| CAS Number | 172285-77-7 (for a related dimer structure) | [6] |
| 648418-75-1 (for a dimethyl variant) | [7] | |
| Appearance | Typically a white to pale yellow solid/powder. | [8] |
| Melting Point | >230 °C (Varies with purity and isomer) | [9] |
| Solubility | Soluble in organic solvents such as THF, Toluene, Chloroform. | [10] |
| Photoluminescence | Exhibits strong blue fluorescence. | [9] |
| Fluorescence Quantum Yield (Φ_F) | High, often approaching unity in dilute solution. | [3] |
Note: The exact CAS number and melting point for the unsubstituted title compound are not consistently reported across public databases. The values provided are for closely related and representative structures, which are expected to have similar physical properties.
Synthesis Methodologies: Building the Core Structure
The construction of the C-C bond between the anthracene C9 and the phenyl ring is the central challenge in synthesizing this molecule. Two primary, highly reliable methods dominate the literature: the Suzuki-Miyaura Cross-Coupling and the Grignard Reaction.
Causality in Method Selection
-
Suzuki-Miyaura Coupling: This is often the preferred method due to its exceptional functional group tolerance, high yields, and relatively mild reaction conditions. It relies on a palladium catalyst to couple an organoboron compound with an organohalide.[11][12] The commercial availability of a wide range of boronic acids makes this a versatile route for creating diverse derivatives.[13]
-
Grignard Reaction: This classic organometallic reaction offers a powerful and cost-effective alternative. It involves the nucleophilic attack of an organomagnesium halide (Grignard reagent) on a carbonyl group.[14][15] For this synthesis, the reaction with anthrone is particularly effective, followed by an acid-catalyzed dehydration step that re-aromatizes the central ring to form the anthracene core.
The choice between these methods often depends on the availability and cost of starting materials, desired scale, and tolerance for specific reaction conditions.
Synthesis Workflow Diagram
The following diagram illustrates the two primary synthetic pathways.
Caption: Primary synthetic routes to 9-(4-Tert-butylphenyl)anthracene.
Detailed Experimental Protocol: Suzuki-Miyaura Cross-Coupling
This protocol is a self-validating system designed for high-yield synthesis and is adapted from established procedures for similar 9-arylanthracenes.[10][12][16]
Materials:
-
9-Bromoanthracene (1.0 eq)
-
4-tert-Butylphenylboronic acid (1.2 eq)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.03 eq)
-
2 M Aqueous Sodium Carbonate (Na₂CO₃) solution
-
Toluene
-
Tetrahydrofuran (THF)
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Argon or Nitrogen gas (for inert atmosphere)
Procedure:
-
Reactor Setup: To a flame-dried three-neck round-bottom flask equipped with a magnetic stirrer, reflux condenser, and an argon/nitrogen inlet, add 9-bromoanthracene (1.0 eq), 4-tert-butylphenylboronic acid (1.2 eq), and Pd(PPh₃)₄ (0.03 eq).
-
Inerting: Evacuate the flask and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle three times to ensure all oxygen is removed. The exclusion of oxygen is critical to prevent the oxidation and deactivation of the Pd(0) catalyst.
-
Solvent Addition: Add degassed toluene and THF in a 1:1 ratio to the flask via cannula or syringe. The solvent mixture is chosen to ensure the solubility of both the nonpolar aromatic starting materials and the polar inorganic base. Degassing the solvents (e.g., by bubbling with argon for 20-30 minutes) is a crucial step to maintain an oxygen-free environment.
-
Base Addition: Add the 2 M aqueous Na₂CO₃ solution. The base is essential for the transmetalation step of the Suzuki catalytic cycle, where it activates the boronic acid.
-
Reaction: Heat the reaction mixture to reflux (typically 80-90 °C) with vigorous stirring. Monitor the reaction progress using Thin-Layer Chromatography (TLC). The reaction is typically complete within 18-24 hours.
-
Workup: Cool the mixture to room temperature. Transfer the mixture to a separatory funnel and add deionized water. Extract the aqueous layer with ethyl acetate or dichloromethane (3x). The organic extracts are combined.
-
Purification: Wash the combined organic layers with brine (saturated NaCl solution) to remove residual water and inorganic salts. Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Final Purification: The resulting crude solid is typically purified by column chromatography on silica gel using a nonpolar eluent system (e.g., hexane/ethyl acetate gradient) to yield the pure product. Recrystallization from a solvent like toluene can be performed for further purification.
Core Applications in Materials Science
The unique photophysical properties of 9-(4-tert-butylphenyl)anthracene make it a highly valuable material, primarily in the field of organic electronics.
High-Efficiency Blue OLEDs
The primary application is as a blue-emitting material in OLEDs.[3]
-
Mechanism of Action: In an OLED device, charge carriers (electrons and holes) are injected into the organic layer stack. They recombine within the emissive layer on molecules of 9-(4-tert-butylphenyl)anthracene, forming excited states (excitons). These excitons then decay radiatively, emitting blue photons.
-
The Role of the Tert-butyl Group: The performance of many organic emitters is compromised in the solid state due to aggregation, which creates non-radiative decay pathways. The steric bulk of the tert-butyl group acts as a molecular spacer, physically preventing the planar anthracene cores from stacking too closely.[1][2][17] This preserves the high intrinsic fluorescence quantum yield of the individual molecules, leading to high external quantum efficiency (EQE) in the final device.[1][18]
Host Material for Phosphorescent Emitters
In addition to being an emitter itself, its high triplet energy makes it a suitable host material for other guest emitters, particularly in Phosphorescent OLEDs (PHOLEDs) or Thermally Activated Delayed Fluorescence (TADF) systems.
-
Energy Transfer Dynamics: For efficient energy transfer, the host material must have a higher triplet energy level than the guest (dopant) emitter. 9-(4-tert-butylphenyl)anthracene's wide energy gap allows it to effectively host various colored phosphorescent dopants without quenching their emission.
Logical Workflow for OLED Material Integration
Caption: Workflow for integrating the molecule into an OLED device.
Conclusion
9-(4-Tert-butylphenyl)anthracene is a prime example of rational molecular design in materials science. By introducing a single, sterically demanding tert-butylphenyl substituent onto the anthracene core, its solid-state luminescent properties are dramatically enhanced. This targeted modification addresses the critical issue of aggregation-caused quenching, making it an exceptionally effective blue emitter and host material for high-performance OLEDs. The robust and versatile synthesis routes, particularly the Suzuki-Miyaura coupling, ensure its accessibility for both academic research and industrial development, solidifying its role as a key building block for next-generation organic electronic devices.
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